molecular formula C19H12ClN3O B2481912 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 414907-28-1

2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2481912
CAS No.: 414907-28-1
M. Wt: 333.78
InChI Key: YXWBTLFGIQSVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[h]chromene core, which is a fused ring system combining benzene and chromene, with additional functional groups including an amino group, a chloro substituent, a pyridinyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or pyridine halide.

    Amination and Chlorination: The amino and chloro groups can be introduced through nucleophilic substitution reactions, where an appropriate amine and chlorinating agent are used.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-chloro-4-(pyridin-2-yl)-4H-benzo[h]chromene-3-carbonitrile
  • 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile
  • 2-amino-6-chloro-4-(quinolin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Uniqueness

2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridin-3-yl group, in particular, can enhance its binding affinity to certain molecular targets compared to other positional isomers.

Properties

IUPAC Name

2-amino-6-chloro-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O/c20-16-8-14-17(11-4-3-7-23-10-11)15(9-21)19(22)24-18(14)13-6-2-1-5-12(13)16/h1-8,10,17H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWBTLFGIQSVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.